Bequinostatin C
Description
Contextualization of Naphthoquinone Natural Products in Chemical Biology
Naphthoquinones are a class of organic compounds characterized by a naphthalene ring system fused to a quinone moiety. numberanalytics.com This structural feature imparts a high degree of reactivity, allowing them to participate in various biological processes. nih.govannualreviews.org Found widely in nature, these compounds are produced as secondary metabolites by an array of organisms, including plants, fungi, and bacteria. numberanalytics.comredalyc.orgmdpi.com
Historically, natural naphthoquinones like juglone, lawsone, and plumbagin have been utilized in traditional medicine for their therapeutic properties. redalyc.orgmdpi.com In the realm of chemical biology, naphthoquinones are of particular interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer actions. numberanalytics.comnih.govannualreviews.org Their mechanism of action often involves acting as prooxidants, generating reactive oxygen species, or as electrophiles that form covalent bonds with biological molecules, thereby influencing various cell signaling pathways. nih.govannualreviews.org The study of naphthoquinones provides valuable insights into cellular processes and offers a rich scaffold for the development of new therapeutic agents. annualreviews.orgmdpi.com
Historical Perspective of Bequinostatin C Discovery from Microbial Sources
The discovery of novel bioactive compounds from microbial sources has been a cornerstone of drug discovery for decades. nih.govnih.gov Microorganisms, particularly those from the phylum Actinobacteria, are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological activities. nih.govmdpi.com The exploration of these microbial metabolites has led to the identification of numerous clinically significant drugs, including antibiotics and anticancer agents. nih.govmdpi.com
This compound was first isolated from the culture broth of a Streptomyces species, specifically strain MI384-DF12. funakoshi.co.jpcaymanchem.com This discovery was the result of screening programs aimed at identifying new inhibitors of specific enzymes from microbial extracts. nih.gov The isolation and characterization of this compound and its analog, Bequinostatin D, were reported in 1993. caymanchem.comnih.gov The identification of these compounds highlighted the continued potential of Streptomyces as a source of novel chemical entities with potential therapeutic applications. mdpi.com
Significance of this compound in Enzyme Inhibition Studies
Enzyme inhibition is a fundamental area of research in biochemistry and pharmacology, providing crucial information for understanding biological pathways and for the design of new drugs. arxiv.orgresearchgate.netnih.gov Inhibitors can act through various mechanisms, and their study can reveal the function of specific enzymes in disease processes. researchgate.netnih.gov
This compound has emerged as a significant molecule in this field due to its inhibitory activity against a key enzyme. funakoshi.co.jpcaymanchem.com Specifically, it has been identified as an inhibitor of human pi class glutathione (B108866) S-transferase (GSTP1). funakoshi.co.jpcaymanchem.com GSTP1 is an enzyme that is often overexpressed in cancerous tissues and is involved in detoxification and drug resistance. The ability of this compound to inhibit this enzyme suggests its potential as a tool for studying the role of GSTP1 in carcinogenesis and as a lead compound for the development of agents that could overcome drug resistance in cancer therapy. funakoshi.co.jp
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₂O₈ | funakoshi.co.jpcaymanchem.com |
| Molecular Weight | 486.5 g/mol | caymanchem.com |
| CAS Number | 152175-74-1 | funakoshi.co.jpcaymanchem.com |
| Source | Streptomyces sp. MI384-DF12 | funakoshi.co.jpcaymanchem.com |
| Purity | ≥90% | caymanchem.com |
| Solubility | Soluble in Methanol and DMSO (<0.2 mg/ml), Insoluble in H₂O | funakoshi.co.jp |
Table 2: Inhibitory Activity of this compound
| Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |
|---|---|---|
| Human pi class glutathione S-transferase (GSTP1) | 40 µg/mL | funakoshi.co.jpcaymanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
152175-74-1 |
|---|---|
Molecular Formula |
C28H22O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C28H22O8/c1-2-3-4-5-12-8-13-6-7-15-16(20(13)26(33)21(12)28(35)36)11-18-23(25(15)32)27(34)22-17(24(18)31)9-14(29)10-19(22)30/h6-11,29-30,32-33H,2-5H2,1H3,(H,35,36) |
InChI Key |
NJGDHHRUAFIFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |
Other CAS No. |
152175-74-1 |
Synonyms |
8,13-dihydro-1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin C |
Origin of Product |
United States |
Isolation and Dereplication of Bequinostatin C
Cultivation and Fermentation Strategies for Streptomyces sp. MI384-DF12
The production of Bequinostatin C hinges on the successful cultivation and fermentation of Streptomyces sp. MI384-DF12. While specific details for this compound production are not extensively published, the methodologies employed for the production of its sister compounds, Bequinostatins A and B, by the same strain provide a robust framework.
The process commences with the preparation of a seed culture, followed by a production culture. A typical seed medium would consist of soluble starch, soybean meal, and other essential nutrients to support initial growth. The production medium is a richer formulation designed to promote the biosynthesis of secondary metabolites.
Table 1: Representative Fermentation Media Composition
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Soluble Starch | 10.0 | 40.0 |
| Soybean Meal | 2.5 | 20.0 |
| Yeast Extract | 1.0 | 2.0 |
| Polypeptone | - | 5.0 |
| NaCl | 0.5 | 2.0 |
| K2HPO4 | 0.25 | - |
| MgSO4·7H2O | 0.25 | - |
| FeSO4·7H2O | 0.001 | 0.01 |
| MnSO4·4-6H2O | 0.001 | 0.01 |
| ZnSO4·7H2O | 0.001 | 0.01 |
| CaCO3 | 2.0 | 4.0 |
This data is based on the production of related compounds by the same bacterial strain and serves as a representative example.
Fermentation is carried out in shake flasks or larger fermenters under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound. The production of these metabolites is typically monitored over several days.
Extraction and Chromatographic Purification Methodologies for this compound
Following fermentation, the culture broth is harvested, and the first step towards isolating this compound is the separation of the mycelial cake from the supernatant. The target compound is then extracted from both the mycelial cake and the supernatant using organic solvents such as acetone and ethyl acetate (B1210297).
The crude extract, a complex mixture of various metabolites, is then subjected to a series of chromatographic techniques to purify this compound. A common initial step involves silica (B1680970) gel column chromatography. The extract is loaded onto the column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to separate compounds based on their polarity.
Fractions containing the desired compound are identified by techniques such as thin-layer chromatography (TLC) and then pooled. Further purification is often achieved using preparative high-performance liquid chromatography (HPLC). nih.gov A reverse-phase column (e.g., C18) is frequently employed, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of a modifier like trifluoroacetic acid to improve peak shape. This high-resolution technique allows for the isolation of this compound in a highly pure form.
Advanced Analytical Techniques for Initial Compound Identification of this compound
Once a pure compound is obtained, its structure must be elucidated. A combination of spectroscopic techniques is employed for this purpose, providing detailed information about the molecule's atomic composition and connectivity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound. This technique provides the molecular formula, which is a critical first step in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A suite of NMR experiments is performed to piece together the structure of this compound.
¹H NMR: This experiment identifies the different types of protons in the molecule and their chemical environments.
¹³C NMR: This provides information about the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.
Biosynthetic Pathways of Bequinostatin C
Overview of Polyketide Biosynthesis in Actinomycetes
Actinomycetes are prolific producers of a vast array of secondary metabolites, with polyketides representing a significant and structurally diverse class. nih.govnih.gov These compounds are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govwikipedia.org The biosynthesis of polyketides bears a resemblance to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units. wikipedia.org
The process typically initiates with a "starter unit," often acetyl-CoA or a related acyl-CoA, which is loaded onto the PKS. wikipedia.org Subsequently, "extender units," most commonly malonyl-CoA or methylmalonyl-CoA, are repeatedly added to the growing polyketide chain. wikipedia.org Each condensation step is followed by a series of optional modifications, including ketoreduction, dehydration, and enoylreduction, which contribute to the vast structural diversity observed among polyketides. wikipedia.org The final polyketide chain can undergo cyclization and other tailoring reactions to yield the mature natural product. nih.gov
Type II Polyketide Synthase (PKS II) Systems in Naphthoquinone Production
The biosynthesis of aromatic polyketides, including many naphthoquinones, is orchestrated by Type II polyketide synthase (PKS II) systems. nih.govresearchgate.net Unlike the large, modular Type I PKSs, Type II systems are composed of a complex of discrete, monofunctional proteins that act iteratively. nih.govwikipedia.org A minimal PKS II system typically includes a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). nih.gov
This minimal set of enzymes is responsible for constructing the polyketide backbone from a starter unit (like acetyl-CoA) and extender units (like malonyl-CoA). nih.gov The resulting poly-β-keto chain is highly reactive and is then passed to a series of tailoring enzymes, including cyclases, aromatases, and oxidoreductases, which guide the folding and modification of the chain to produce specific aromatic structures, such as the characteristic naphthoquinone scaffold. nih.govnih.gov The precise sequence and nature of these tailoring reactions are critical in determining the final chemical structure of the natural product. asm.org
Elucidation of the Bequinostatin C Biosynthetic Gene Cluster in Streptomyces sp. MI384-DF12
The genetic blueprint for the biosynthesis of this compound is encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces sp. MI384-DF12. nih.govnih.gov The identification and analysis of this BGC have been pivotal in understanding the formation of this compound and related pentangular polyphenols like the benastatins. nih.govresearchgate.net
Comparative analysis of the BGCs for benastatin and griseorhodin revealed the presence of genes encoding a distinctive type of ketoreductase. nih.gov Gene inactivation studies have provided direct evidence for the function of specific genes within the cluster. For instance, the inactivation of the benL gene, which codes for a C-19 ketoreductase in the benastatin pathway, led to the accumulation of 19-hydroxy derivatives of benastatin and bequinostatin. nih.gov This finding strongly suggests that the this compound biosynthetic pathway shares key enzymatic steps and intermediates with the benastatin pathway. nih.gov The BGC for benastatin, produced by Streptomyces sp. MI384-DF12, is known to produce both benastatins A and B. secondarymetabolites.org
The study of these BGCs highlights the modularity and evolutionary relationships between pathways for different, yet structurally related, natural products. The presence of homologous genes across different clusters allows for predictions about the function of uncharacterized enzymes and the nature of the resulting polyketide products. nih.gov
Precursor Incorporation Studies in this compound Biosynthesis
Precursor incorporation studies are a powerful tool for elucidating biosynthetic pathways by tracing the metabolic fate of labeled compounds. While specific feeding studies for this compound are not extensively detailed in the provided context, the general principles of polyketide biosynthesis and studies on related compounds offer significant insights. nih.govnih.gov
In the biosynthesis of aromatic polyketides by PKS II systems, the backbone is typically assembled from acetate (B1210297) units via acetyl-CoA and malonyl-CoA. nih.gov For example, feeding experiments with [1,2-¹³C₂]-labeled acetate in studies of related engineered polyketides have confirmed the acetate origin of the carbon skeleton. nih.gov It is highly probable that the biosynthesis of the tridecaketide backbone of this compound follows a similar pattern, incorporating one acetate-derived starter unit and twelve malonate-derived extender units. nih.gov
Enzymology of Bequinostatin C Biosynthesis
Characterization of Key Biosynthetic Enzymes in the Bequinostatin C Pathway
The biosynthesis of this compound is initiated by a type II PKS that iteratively condenses malonyl-CoA extender units to a starter unit, generating a linear poly-β-ketone chain. This nascent chain is then subjected to a series of enzymatic modifications, including cyclization, reduction, and other tailoring reactions, to yield the final this compound structure.
The core of the this compound PKS is the ketosynthase heterodimer, composed of the KSα (ketosynthase) and KSβ (chain length factor, CLF) subunits. This complex is central to the iterative condensation of malonyl-CoA units and plays a crucial role in determining the final polyketide chain length. The KSα subunit contains the active site cysteine residue essential for the decarboxylative Claisen condensation reaction that extends the growing polyketide chain.
The KSβ subunit, or CLF, lacks a catalytic cysteine and is thought to function as a scaffold that interacts with the KSα subunit. The precise mechanism by which the KSα/CLF complex dictates chain length is not fully elucidated but is believed to involve a combination of the spatial constraints within the active site cavity and the specific protein-protein interactions between the KSα and CLF subunits. In the biosynthesis of pentangular polyphenols like this compound, the PKS typically assembles a dodecaketide backbone from a starter unit and eleven malonyl-CoA extender units.
A key feature of the benastatin/bequinostatin biosynthetic pathway, which is closely related, is the utilization of a non-acetate starter unit. The initiation of polyketide synthesis is governed by a dedicated ketosynthase III (KSIII) enzyme, BenQ, which is homologous to FabH. BenQ is responsible for providing and selecting the hexanoate (B1226103) starter unit for the PKS, a departure from the more common acetate (B1210297) priming mechanism in many type II PKSs.
| Enzyme Component | Function | Role in this compound Biosynthesis |
| KSα | Catalyzes the decarboxylative Claisen condensation of malonyl-CoA extender units. | Elongates the polyketide chain. |
| KSβ (CLF) | Works in conjunction with KSα to determine the final polyketide chain length. | Ensures the correct length of the polyketide precursor for this compound. |
| BenQ (KSIII) | Selects and loads the starter unit onto the PKS. | Primes the biosynthesis with a hexanoate starter unit. |
Following the synthesis of the linear polyketide chain by the PKS, a series of cyclization events are required to form the characteristic pentangular core of this compound. These reactions are catalyzed by a set of enzymes known as cyclases (CYC) and aromatases (ARO). While the specific cyclases in the this compound pathway have not been individually characterized in detail, their roles can be inferred from the study of related pentangular polyphenol biosynthetic pathways.
In type II PKS systems, one or more cyclases guide the regioselective folding and intramolecular aldol (B89426) condensations of the reactive poly-β-ketone intermediate. The formation of the pentangular scaffold is a complex process that likely involves a cascade of cyclizations. For many aromatic polyketides, a C9–C14 first-ring cyclization is a common pattern for decaketides and larger polyketides, giving rise to tetracenomycin and pentangular families of compounds. nih.gov Aromatases are then responsible for the subsequent dehydration reactions that lead to the formation of the aromatic ring systems. The specific combination and sequence of action of these cyclases and aromatases are critical in dictating the final angucyclic architecture of this compound. The biosynthesis of these polyketides involves three classes of ARO/CYCs: TcmN-like, TcmI-like, and TcmJ-like ARO/CYCs, which are responsible for the formation of the pentangular polyphenols scaffold. nih.gov
| Enzyme Class | General Function | Proposed Role in this compound Biosynthesis |
| Cyclase (CYC) | Catalyzes intramolecular aldol condensations to form the initial ring structures. | Guides the regioselective folding of the polyketide chain to form the pentangular ring system. |
| Aromatase (ARO) | Catalyzes dehydration reactions to form aromatic rings. | Facilitates the aromatization of the cyclized intermediates to create the stable aromatic core of this compound. |
A crucial step in the biosynthesis of this compound and other related pentangular polyphenols is the stereospecific reduction of a keto group on the polyketide backbone. This reaction is catalyzed by a ketoreductase (KR). In the closely related benastatin biosynthetic pathway, the enzyme BenL has been identified and characterized as a C-19 ketoreductase. nih.govresearchgate.net Given the structural similarity, a homologous ketoreductase is responsible for the same modification in the this compound pathway.
Gene inactivation studies of benL resulted in the accumulation of 19-hydroxy benastatin and bequinostatin derivatives, confirming its role in reducing the C-19 keto group. nih.govresearchgate.net This reduction is a key diversifying step in the pathway and is characteristic of pentangular polyphenol biosynthesis. The KR enzymes in these pathways form a distinct phylogenetic clade, and their presence in a biosynthetic gene cluster is a strong predictor of a pentangular polyketide product. nih.gov The mechanism of these KRs involves the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon of the substrate. The high regioselectivity and stereospecificity of BenL and its homologs ensure the correct configuration of the resulting hydroxyl group, which is essential for the subsequent cyclization events and the final structure of the molecule.
| Enzyme | Substrate | Product | Function in this compound Pathway | Reference |
| BenL (C-19 KR) | Polyketide intermediate with a C-19 keto group | Polyketide intermediate with a C-19 hydroxyl group | Catalyzes the stereospecific reduction of the C-19 keto group, a key step in forming the pentangular scaffold. | nih.govresearchgate.net |
After the core pentangular structure of this compound is formed by the PKS and initial cyclases, a series of post-PKS modifications are carried out by tailoring enzymes. These enzymes are responsible for the final chemical decorations of the scaffold, which are often crucial for the biological activity of the natural product. The maturation of the this compound precursor likely involves oxidations, and potentially other modifications.
While the specific tailoring enzymes for this compound have not been fully elucidated, analysis of the biosynthetic gene cluster of the related benastatins provides clues. The cluster contains genes encoding for putative oxidoreductases and other modifying enzymes. These enzymes can introduce hydroxyl groups, modify side chains, and perform other chemical transformations. For instance, the formation of the quinone moiety found in many related compounds is the result of oxidative tailoring. The exact sequence of these tailoring steps and the enzymes involved in the this compound pathway remain an area for future investigation.
Comparative with Related Pentangular Polyphenols
The biosynthesis of this compound shares significant enzymatic machinery and strategies with other members of the pentangular polyphenol family, such as the benastatins, pradimicins, fredericamycins, and griseorhodins. nih.govresearchgate.net A comparative analysis of their biosynthetic gene clusters reveals a conserved set of core enzymes, including the type II PKS, cyclases, and the characteristic C-19 ketoreductase. nih.gov
The key difference between the biosynthesis of these related compounds often lies in the starter unit selected by the KSIII enzyme and the specific suite of tailoring enzymes that act on the common pentangular intermediate. For example, the benastatin and bequinostatin pathways utilize a hexanoate starter unit, while other pathways may use different acyl-CoA primers, leading to variations in the side chain of the final product.
Furthermore, the post-PKS tailoring enzymes exhibit significant diversity across these pathways. For instance, the griseorhodin pathway involves an oxygenase that is key to the formation of a unique epoxyspiroketal moiety, a feature absent in this compound. acs.org The study of these related pathways provides a framework for understanding the enzymology of this compound biosynthesis and highlights the modularity and evolutionary relationships between these complex natural product pathways. The generation of a mutant in the griseorhodin pathway that produced collinone, a pentangular intermediate, demonstrated the biogenetic link between these structurally diverse compounds and the central role of the conserved early-stage enzymes. nih.gov
| Compound Family | Key Conserved Enzymes | Key Divergent Enzymes/Features |
| Bequinostatins/Benastatins | Type II PKS, Cyclases, C-19 Ketoreductase (BenL) | Hexanoate starter unit (BenQ) |
| Griseorhodins | Type II PKS, Cyclases, C-19 Ketoreductase | Oxygenase (GrhO5) for spiroketal formation |
| Pradimicins | Type II PKS, Cyclases, C-19 Ketoreductase | Different starter unit and extensive tailoring (e.g., glycosylation) |
| Fredericamycins | Type II PKS, Cyclases, C-19 Ketoreductase | Unique tailoring enzymes leading to a different final structure |
Molecular Mechanisms of Action: Bequinostatin C As an Enzyme Inhibitor
Inhibition of Glutathione (B108866) S-transferase Pi 1 (GSTP1) by Bequinostatin C
The principal molecular target identified for this compound is the human Pi class of Glutathione S-transferase (GSTP1). funakoshi.co.jpnih.gov This enzyme catalyzes the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, a critical step in the detoxification of xenobiotics and endogenous toxins. uniprot.org
The inhibitory activity of this compound against human GSTP1 has been established through in vitro enzymatic assays. These assays typically measure the rate of the GSTP1-catalyzed reaction between glutathione (GSH) and a model substrate, such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), by monitoring the formation of the resulting conjugate product via spectrophotometry. nih.gov
Research has determined that this compound, which is isolated from the culture broth of Streptomyces sp. MI384-DF12, inhibits human GSTP1 with a half-maximal inhibitory concentration (IC₅₀) value of 40 μg/mL. funakoshi.co.jp This demonstrates a significant inhibitory potency against the enzyme.
While the IC₅₀ value provides a measure of the inhibitor's potency, detailed kinetic studies to fully characterize the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type inhibition) for this compound are not extensively detailed in publicly available literature. Such studies would be crucial to determine if this compound competes with glutathione at the G-site, the electrophilic substrate at the H-site, or binds to an allosteric site on the enzyme. nih.govnih.gov
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₂O₈ | funakoshi.co.jp |
| Molecular Weight | 486.476 g/mol | funakoshi.co.jp |
| Source | Streptomyces sp. MI384-DF12 | funakoshi.co.jp |
| Inhibitory Target | Human Glutathione S-transferase Pi 1 (GSTP1) | funakoshi.co.jpnih.gov |
| IC₅₀ Value | 40 µg/mL | funakoshi.co.jp |
Understanding the structural basis of inhibition requires high-resolution structural data, typically obtained from X-ray crystallography or predicted through computational molecular docking. nih.govresearchgate.net The crystal structure of human GSTP1 reveals that it is a dimeric enzyme, with each monomer containing a glutathione-binding site (G-site) and an electrophile-binding site (H-site). mdpi.comresearchgate.net The G-site is highly conserved, while the H-site is more variable and accommodates a wide range of substrates. nih.gov
As of now, a specific X-ray crystal structure of the this compound-GSTP1 complex has not been reported in the scientific literature. Such a structure would be invaluable for visualizing the precise molecular interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor within the enzyme's active site. For other inhibitors, crystallographic studies have been essential in revealing their binding modes. nih.govresearchgate.net
Similarly, detailed computational modeling or molecular docking studies predicting the binding pose of this compound within the GSTP1 active site are not currently published. Molecular docking is a powerful tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrsc.org In the absence of experimental structural data, such in silico studies would offer valuable hypotheses regarding the specific amino acid residues involved in binding this compound.
Cellular Effects of GSTP1 Inhibition by this compound
The inhibition of GSTP1 by a compound like this compound is expected to trigger significant downstream cellular effects due to the enzyme's dual role in detoxification and cell signaling. mdpi.com GSTP1 is a known negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family. nih.gov Under normal conditions, GSTP1 can bind directly to JNK and sequester it, preventing its activation and the subsequent initiation of apoptotic pathways. mdpi.com
By inhibiting GSTP1, this compound would likely disrupt the GSTP1-JNK complex. This dissociation would free JNK, allowing it to become activated through phosphorylation, which in turn can trigger downstream signaling cascades leading to apoptosis, or programmed cell death. nih.gov This mechanism is considered a promising strategy in cancer therapy, where GSTP1 is often overexpressed, contributing to drug resistance and cell survival. nih.gov Furthermore, inhibition of GSTP1's catalytic function can lead to an accumulation of cellular toxins and an increase in reactive oxygen species (ROS), elevating oxidative stress and further promoting cell death pathways. mdpi.com
Investigation of Other Potential Molecular Targets for this compound
While GSTP1 is the most prominently documented molecular target of this compound, compounds can often interact with multiple biological targets. nih.gov this compound is a member of the naphthoquinone chemical class. medchemexpress.com Other molecules containing a naphthoquinone scaffold have been shown to inhibit different enzymes; for example, 1,4-Naphthoquinone can inhibit monoamine oxidases (MAO-A and MAO-B) and DNA polymerases. medchemexpress.com
However, there is currently no specific evidence in the reviewed literature to suggest that this compound itself inhibits these or other enzymes. Its close structural analogues, Bequinostatin A, B, and D, also isolated from Streptomyces sp. MI384-DF12, are likewise reported as inhibitors of glutathione S-transferase. nih.govnih.gov Based on existing research, GSTP1 remains the only confirmed molecular target for this compound, and further investigation would be required to identify any potential off-target activities.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Class/Function |
|---|---|
| 1-chloro-2,4-dinitrobenzene (CDNB) | GSTP1 model substrate |
| Bequinostatin A | Naphthoquinone, GST inhibitor |
| Bequinostatin B | Naphthoquinone, GST inhibitor |
| This compound | Naphthoquinone, GSTP1 inhibitor |
| Bequinostatin D | Naphthoquinone, GST inhibitor |
| Glutathione (GSH) | Endogenous antioxidant, GSTP1 substrate |
Structural Elucidation and Analogues of Bequinostatin C
Definitive Structural Assignment of Bequinostatin C through Spectroscopic Methods
The precise molecular architecture of this compound was determined through a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). numberanalytics.comwiley.com These methods provide detailed information about the atomic composition, connectivity, and spatial arrangement of atoms within the molecule. numberanalytics.com
Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would have provided the exact mass, allowing for the determination of its molecular formula, C₂₈H₂₂O₈. funakoshi.co.jpuni-saarland.de The fragmentation pattern observed in the mass spectrum offers additional clues about the structural components of the molecule. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. wiley.com Both ¹H NMR and ¹³C NMR spectroscopy are used to map out the carbon-hydrogen framework. rsc.org
¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their immediate chemical environment. The chemical shifts, integration (relative number of protons), and coupling patterns in the ¹H NMR spectrum of this compound help to identify the various hydrogen-containing functional groups and their connectivity.
¹³C NMR Spectroscopy: This method reveals the number of distinct carbon environments in the molecule. rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org
2D NMR Techniques: To assemble the complete three-dimensional structure, various 2D NMR experiments are employed. These include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule. awi.de
By integrating the data from these spectroscopic methods, scientists were able to definitively assign the complex structure of this compound. egyankosh.ac.in
Discovery and Characterization of this compound Analogues from Natural Sources (e.g., Bequinostatins A, B, D, E)
This compound is part of a larger family of related natural products known as bequinostatins. These analogues are typically isolated from the same or related microbial sources. axonmedchem.comfunakoshi.co.jp The discovery of these compounds often involves screening microbial extracts for specific biological activities. nih.gov
Bequinostatins A and B: Bequinostatins A and B were the first in this class of glutathione (B108866) S-transferase inhibitors to be discovered, isolated from the fermentation broth of Streptomyces sp. MI384-DF12. acs.orgaxonmedchem.com Their structures were also elucidated using spectroscopic techniques. Bequinostatin A is noted to be somewhat unstable in solution, slowly converting to this compound. funakoshi.co.jp
Bequinostatins D and E: Further investigation of the same Streptomyces strain led to the isolation of bequinostatins C and D. axonmedchem.com Bequinostatin E has also been identified as a potent inhibitor of bacterial transglycosylase, showcasing the diverse biological activities within this family of compounds. sinica.edu.tw
The characterization of these analogues involves the same suite of spectroscopic methods used for this compound, allowing for a comparative analysis of their structures. researchgate.net This comparative analysis is foundational for understanding their structure-activity relationships.
Structure-Activity Relationship (SAR) Studies of this compound and its Natural Analogues in Enzyme Inhibition
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govmdpi.com For the bequinostatin family, these studies focus on their ability to inhibit specific enzymes. nih.govnih.govcam.ac.uk
Bequinostatins A and C are known inhibitors of the human Pi class glutathione S-transferase (GSTP1), an enzyme often implicated in carcinogenesis. funakoshi.co.jpaxonmedchem.comfunakoshi.co.jp SAR studies on these compounds and their analogues aim to identify the key structural features responsible for this inhibitory activity. nih.govrsc.org
By comparing the inhibitory potencies of the different bequinostatin analogues, researchers can deduce which parts of the molecule are critical for binding to the enzyme's active site and which can be modified to potentially enhance activity or improve other properties. frontiersin.orgresearchgate.net
For instance, the difference in inhibitory concentration (IC₅₀) between bequinostatin A (IC₅₀: 4.6 µg/mL) and this compound (IC₅₀: 40 µg/mL) against GSTP1 suggests that the structural variations between them significantly impact their inhibitory strength. funakoshi.co.jpfunakoshi.co.jp Bequinostatin A is considerably more potent in this regard. funakoshi.co.jp These studies provide a roadmap for the design of new, more effective enzyme inhibitors for therapeutic applications. mdpi.com
Interactive Data Table: Bequinostatin Analogues and their GSTP1 Inhibitory Activity
| Compound | Source Organism | Molecular Formula | Molecular Weight | GSTP1 IC₅₀ |
| Bequinostatin A | Streptomyces sp. MI384-DF12 | C₂₈H₂₄O₈ | 504.49 | 4.6 µg/mL |
| This compound | Streptomyces sp. MI384-DF12 | C₂₈H₂₂O₈ | 486.48 | 40 µg/mL funakoshi.co.jp |
Future Perspectives in Bequinostatin C Research
Advanced Omics Approaches in Uncovering Bequinostatin C Biosynthetic Potential
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to delve deeper into the biosynthesis of this compound. frontiersin.orgmdpi.com A primary future direction involves the use of integrated multi-omics approaches to elucidate the complete biosynthetic pathway of this compound and related compounds. maxapress.comnih.gov By combining genomic data, which can identify the biosynthetic gene clusters (BGCs) responsible for producing the core naphthoquinone scaffold, with transcriptomic and proteomic data, researchers can identify the specific enzymes and regulatory factors involved in its production. biorxiv.orgnih.gov
Metabolomic profiling, using techniques like mass spectrometry and NMR, will be crucial in identifying not only the final this compound product but also a host of intermediates and shunt products. mdpi.com This comprehensive analysis can provide a detailed map of the metabolic network and reveal previously unknown enzymatic reactions and branch points in the pathway. nih.gov Furthermore, advanced bioinformatics tools and machine learning algorithms can be employed to mine genomic and metabolomic datasets, predicting novel BGCs and their potential products. biorxiv.orgillinois.edu This "genome mining" approach has the potential to uncover cryptic or silent BGCs that are not expressed under standard laboratory conditions, thereby expanding the known chemical space of bequinostatin-like molecules. nih.govnih.gov
Expanding the Chemical Diversity of this compound-Related Naphthoquinones
While this compound itself has shown interesting biological activities, a significant future avenue of research lies in the exploration and generation of novel analogs and derivatives. nih.gov The structural diversity of naphthoquinones offers a rich scaffold for chemical modification. mdpi.com Future efforts will likely focus on the synthesis of a wide array of this compound derivatives to explore structure-activity relationships (SAR). mdpi.compreprints.org This can be achieved through both traditional synthetic chemistry and biocatalysis.
Synthetic strategies may involve the modification of the core naphthoquinone structure, the amino acid side chain, or the linkage between them. nih.govscielo.org.mxnih.govmdpi.com These modifications could aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For instance, the introduction of different functional groups, such as halogens or substituted amide groups, has been shown to modulate the biological activity of other naphthoquinone compounds. mdpi.comnih.gov
Biocatalysis and metabolic engineering present another exciting frontier. nih.gov By manipulating the biosynthetic pathway of this compound in its native producer or by expressing the relevant genes in a heterologous host, it may be possible to generate novel derivatives. nih.gov This could involve feeding the producing organism with unnatural precursor molecules or genetically modifying the biosynthetic enzymes to alter their substrate specificity or catalytic function. Such approaches could lead to the production of a library of this compound analogs with diverse chemical features. nih.govmdpi.com
Integration of this compound Research into Broader Natural Product Discovery Initiatives
The future success of this compound research will also depend on its integration into broader initiatives focused on natural product discovery and development. nih.gov This involves a multidisciplinary approach that connects genomics, chemistry, and pharmacology. mdpi.com Collaborative efforts and the use of open-access databases and research platforms will be essential for sharing data and accelerating progress. frontiersin.org
The discovery of new natural products is increasingly driven by innovative computational tools and high-throughput screening methods. illinois.edu this compound research can benefit from these advancements by, for example, using computational docking studies to predict potential biological targets and guide the design of more potent analogs. Furthermore, the integration of this compound data into large natural product libraries can facilitate the identification of new therapeutic applications through large-scale screening campaigns.
Ultimately, the goal is to move beyond the initial discovery of this compound and establish a robust pipeline for the continued exploration of its therapeutic potential. This includes not only the generation of new chemical entities but also a deeper understanding of their mechanisms of action and their potential as lead compounds for drug development. nih.gov
Q & A
Q. How can conflicting spectral data for this compound derivatives be systematically evaluated?
- Methodological Answer : Create a centralized database of spectral fingerprints (NMR, IR) for cross-laboratory comparison. Use principal component analysis (PCA) to cluster similar spectra and identify outliers. Re-examine synthetic steps (e.g., protecting group strategies) for unintended side reactions. Collaborate with crystallographers to resolve ambiguities via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
